Aluminium acetotartrate

Description

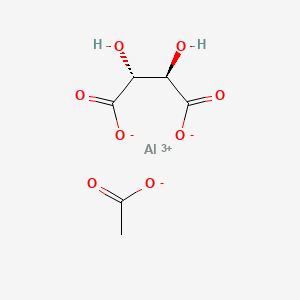

Structure

2D Structure

Properties

IUPAC Name |

aluminum;(2R,3R)-2,3-dihydroxybutanedioate;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.C2H4O2.Al/c5-1(3(7)8)2(6)4(9)10;1-2(3)4;/h1-2,5-6H,(H,7,8)(H,9,10);1H3,(H,3,4);/q;;+3/p-3/t1-,2-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVRYPWCDUCYPZ-OLXYHTOASA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C(C(C(=O)[O-])O)(C(=O)[O-])O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7AlO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15930-12-8 | |

| Record name | Aluminum acetotartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15930-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminium acetotartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015930128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium acetotartrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINIUM ACETOTARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19MLB4EQ88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Aluminium Acetotartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminium acetotartrate, also known by the tradenames Alsol® and Essitol®, is a compound with a history of use as an astringent and antiseptic in pharmaceutical preparations.[1] It is a complex salt of aluminum, acetic acid, and tartaric acid, with an approximate composition of 70% basic aluminum acetate and 30% tartaric acid.[1] This guide provides a detailed technical overview of a plausible synthesis process for this compound, based on established pharmaceutical preparation methods for its precursors and known reaction pathways. The synthesis is presented as a two-stage process: the preparation of a basic aluminum acetate solution, followed by its reaction with tartaric acid.

Core Synthesis Process

The synthesis of this compound can be conceptually divided into two key stages:

-

Synthesis of Basic Aluminium Acetate (Aluminium Subacetate Solution): This initial stage involves the reaction of an aluminum salt with a carbonate and acetic acid to produce a solution of basic aluminum acetate. The United States Pharmacopeia (USP) provides a standardized method for preparing "Aluminum Subacetate Topical Solution," which serves as a well-documented starting point.[2]

-

Formation of the Acetotartrate Complex: In the second stage, the prepared basic aluminum acetate solution is treated with tartaric acid. A rapid preparation method has been described where a suspension of basic aluminum acetate, tartaric acid, and acetic acid is boiled until a clear solution is obtained, indicating the formation of the acetotartrate complex.[3]

Experimental Protocols

Stage 1: Synthesis of Basic Aluminum Acetate Solution (Modified USP Method)

This protocol is adapted from the United States Pharmacopeia (USP) method for the preparation of Aluminum Subacetate Topical Solution.[2][4]

Reactants:

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Aluminum Sulfate | Al₂(SO₄)₃ | 342.15 | 145 g |

| Calcium Carbonate | CaCO₃ | 100.09 | 70 g |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 160 mL |

| Purified Water | H₂O | 18.02 | q.s. to 1000 mL |

Procedure:

-

In a suitable vessel, dissolve 145 g of aluminum sulfate in 600 mL of cold purified water.

-

Filter the resulting solution to remove any insoluble impurities.

-

To the filtered aluminum sulfate solution, gradually add 70 g of calcium carbonate in several portions, with constant stirring. Effervescence will occur due to the release of carbon dioxide.

-

After the addition of calcium carbonate is complete and the effervescence has subsided, slowly add 160 mL of glacial acetic acid to the mixture while continuing to stir.

-

Allow the mixture to stand for 24 hours to ensure complete reaction.

-

Filter the mixture to remove the precipitated calcium sulfate. A Buchner funnel with vacuum assistance is recommended for efficient filtration. The initial portion of the filtrate may be returned to the funnel to ensure clarity.

-

Wash the collected solid (magma) on the filter with small portions of cold purified water.

-

Combine the filtrate and the washings, and add sufficient purified water to produce a final volume of 1000 mL. This solution is the basic aluminum acetate (aluminum subacetate) solution.

Stage 2: Formation of the this compound Complex

This protocol is based on the known composition of this compound (approximately 70% basic aluminum acetate and 30% tartaric acid) and a described rapid preparation method.[1][3]

Reactants:

| Reactant | Description | Quantity |

| Basic Aluminum Acetate Solution | Prepared in Stage 1 | ~700 mL |

| L-(+)-Tartaric Acid | C₄H₆O₆ | 300 g |

| Acetic Acid (Glacial) | CH₃COOH | As needed |

Procedure:

-

In a reaction vessel equipped with a condenser and a stirrer, combine approximately 700 mL of the basic aluminum acetate solution prepared in Stage 1 with 300 g of L-(+)-tartaric acid.

-

Add a sufficient amount of glacial acetic acid to the suspension. The exact volume may need to be optimized to ensure complete dissolution.

-

Heat the mixture to boiling while stirring continuously.

-

Maintain the boiling for approximately 2 to 2.5 hours, or until the suspension completely dissolves to form a clear solution.

-

Once a clear solution is obtained, the reaction is complete. The resulting solution contains this compound.

-

The final product can be isolated as a crystalline powder by controlled evaporation of the solvent.

Data Presentation

Table 1: Reactant Quantities for the Synthesis of Basic Aluminum Acetate Solution

| Reactant | Molar Mass ( g/mol ) | Quantity (g or mL) | Moles (approx.) |

| Aluminum Sulfate | 342.15 | 145 g | 0.424 |

| Calcium Carbonate | 100.09 | 70 g | 0.700 |

| Acetic Acid (Glacial) | 60.05 | 160 mL (approx. 168 g) | 2.80 |

Table 2: Composition of this compound

| Component | Approximate Percentage by Weight |

| Basic Aluminum Acetate | 70% |

| Tartaric Acid | 30% |

Visualizations

Caption: Workflow for the two-stage synthesis of this compound.

Caption: Logical relationship of reactants and products in the synthesis.

References

- 1. Aluminum Acetotartrate [drugfuture.com]

- 2. trungtamthuoc.com [trungtamthuoc.com]

- 3. [Pharmaceutical and pharmacological evaluation of Burow's solution (aluminum acetate solution), hospital preparation, and development of its rapid preparation method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PHARMACY: Preparation Of Solutions: Part I [rxistsource.blogspot.com]

An In-depth Technical Guide to the Solubility of Aluminium Acetotartrate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminium acetotartrate is a compound of significant interest in the pharmaceutical and cosmetic industries, primarily utilized for its astringent and antiseptic properties.[1][2] Its efficacy in topical formulations is intrinsically linked to its solubility in various solvents, which dictates the formulation strategies, bioavailability, and ultimately, the therapeutic outcome. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and relevant process workflows for its application.

Physicochemical Properties

This compound is the aluminium salt of acetic and tartaric acids.[1] It typically presents as colorless or yellowish crystals or a powder with a slight acetic odor and an astringent taste.[2] The compound consists of approximately 70% basic aluminum acetate and 30% tartaric acid.[2] On prolonged storage, it may lose acetic acid, leading to incomplete solubility.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C6H7AlO8 | [3] |

| Molar Mass | 234.096 g/mol | [1] |

| Appearance | Colorless or yellowish crystals/powder | [1] |

| CAS Number | 15930-12-8 | [3] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its dissolution rate and absorption. The solubility of this compound has been qualitatively and quantitatively assessed in various solvents.

Data Presentation

The following table summarizes the known solubility data for this compound and its related compounds, aluminium acetate and aluminium tartrate, in different solvents. This comparative data provides valuable insights for formulation development.

Table 2: Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) | Reference |

| This compound | Water | Freely but exceedingly slowly soluble | Not Specified | [1] |

| Alcohol | Insoluble | Not Specified | [1][4] | |

| Ether | Insoluble | Not Specified | [1][4] | |

| Aluminium Acetate | Water | Soluble | Not Specified | [5][6][7] |

| Acetone | Sparingly soluble | Not Specified | [8] | |

| Benzene | Insoluble | Not Specified | [8] | |

| 1,4-Dioxane | Insoluble | Not Specified | [8] | |

| Aluminium Tartrate | Water (Cold) | Slowly soluble | Not Specified | [9] |

| Water (Hot) | Readily soluble | Not Specified | [9] | |

| Ammonia | Soluble | Not Specified | [10] |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a detailed methodology for determining the equilibrium solubility of this compound, based on the principles of the shake-flask method, a widely accepted technique referenced in the United States Pharmacopeia (USP) General Chapter <1236>.[11][12][13][14]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is achieved. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Propylene Glycol)

-

Volumetric flasks

-

Stoppered glass vessels (e.g., centrifuge tubes or flasks)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of stoppered glass vessels. The excess should be sufficient to ensure that undissolved solids remain at the end of the experiment.

-

Add a known volume of the desired solvent to each vessel.

-

Place the sealed vessels in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vessels at a constant rate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[15]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vessels to stand undisturbed at the set temperature to allow the undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To separate the dissolved solute from any remaining solid particles, either centrifuge the aliquot at the experimental temperature or filter it through a syringe filter.[15]

-

-

Analysis:

-

Accurately dilute the clear supernatant with the solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

-

Data Interpretation:

-

The solubility is determined when the concentration of the solute in the supernatant remains constant over successive time points (e.g., between 48 and 72 hours).[15]

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Visualization of Processes

Formulation of a Topical Astringent Solution

The following diagram illustrates a typical workflow for the formulation of a topical solution containing this compound.

Caption: Workflow for formulating a topical solution.

Quality Control Workflow for this compound

This diagram outlines the key steps in the quality control process for ensuring the identity, purity, and quality of this compound raw material.

Caption: Quality control workflow for raw material.

Conclusion

This technical guide provides essential information on the solubility of this compound, a key parameter for its successful formulation and application in the pharmaceutical and cosmetic industries. The provided experimental protocol offers a standardized approach for researchers to determine its solubility in various solvents, enabling informed decisions in product development. The visualized workflows for formulation and quality control further offer a practical guide for professionals in the field. Further research into the quantitative solubility of this compound in a wider range of pharmaceutically relevant solvents is encouraged to expand the formulation possibilities for this versatile compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Aluminum Acetotartrate [drugfuture.com]

- 3. Aluminum acetotartrate | C6H7AlO8 | CID 76968033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aluminum Acetotartrate or this compound Manufacturers [mubychem.com]

- 5. orchidsinternationalschool.com [orchidsinternationalschool.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Aluminum acetate | 139-12-8 [chemicalbook.com]

- 8. aluminum acetate [chemister.ru]

- 9. Aluminum tartrate | C12H12Al2O18 | CID 13154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Solubility Measurements | USP-NF [uspnf.com]

- 12. â©1236⪠Solubility Measurements [doi.usp.org]

- 13. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 14. biorelevant.com [biorelevant.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

Unraveling the Thermal Degradation of Aluminium Acetotartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of aluminium acetotartrate. Drawing upon available data for related aluminium carboxylate complexes, this document outlines a plausible thermal degradation pathway, presents hypothesized quantitative data, details relevant experimental protocols, and visualizes the key processes involved. This information is critical for understanding the compound's stability, predicting its behavior under thermal stress, and ensuring the safe and effective development of drug formulations containing this excipient.

Introduction to this compound

This compound is a mixed ligand complex of aluminium with acetate and tartrate ions. It finds applications in the pharmaceutical industry, primarily as an astringent and antiseptic agent. A thorough understanding of its thermal properties is paramount for drug formulation, manufacturing, and stability studies, as thermal decomposition can lead to changes in physicochemical properties, loss of efficacy, and the formation of potentially harmful degradation products.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is hypothesized to occur in a multi-step process, influenced by the nature of its organic ligands. The decomposition is expected to initiate with the loss of weakly bound water molecules, followed by the sequential or overlapping degradation of the acetate and tartrate moieties, ultimately yielding a final residue of aluminium oxide (alumina).

The initial stage likely involves dehydration, where any adsorbed or coordinated water molecules are removed at relatively low temperatures. This is followed by the decomposition of the organic ligands. The acetate ligand is generally less stable and is expected to decompose at a lower temperature range compared to the more complex tartrate ligand. The decomposition of the tartrate ligand is a more intricate process, likely involving dehydroxylation and the breakdown of its carbon skeleton. The final stage of decomposition involves the formation of a stable aluminium oxide residue at high temperatures.

Quantitative Thermal Analysis Data (Hypothesized)

In the absence of specific experimental data for this compound, the following table summarizes the hypothesized quantitative data for its thermal decomposition based on the known behavior of aluminium acetate and aluminium tartrate. These values should be considered as estimates and require experimental verification.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Hypothesized) | Key Events and Gaseous Products |

| Stage I: Dehydration | 50 - 150 | 5 - 10 | Loss of adsorbed and coordinated water (H₂O). |

| Stage II: Acetate Ligand Decomposition | 200 - 350 | 20 - 30 | Decomposition of the acetate group, potentially releasing acetic anhydride (C₄H₆O₃), acetone (C₃H₆O), and carbon dioxide (CO₂). |

| Stage III: Tartrate Ligand Decomposition | 350 - 600 | 30 - 40 | Dehydroxylation and fragmentation of the tartrate skeleton, releasing water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). |

| Stage IV: Final Residue Formation | > 600 | - | Formation of a stable aluminium oxide (Al₂O₃) residue. |

Experimental Protocols

The thermal decomposition of this compound can be comprehensively studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, providing quantitative information about decomposition stages and the stoichiometry of the final residue.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of each decomposition step and the corresponding percentage mass loss. The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in temperature (DTA) or heat flow (DSC) between a sample and an inert reference as a function of temperature, identifying whether decomposition processes are endothermic or exothermic.

Methodology:

-

Instrument: A DTA or DSC instrument, often coupled with a TGA.

-

Sample and Reference: A weighed sample of this compound is placed in a sample crucible, and an inert reference material (e.g., calcined alumina) is placed in a reference crucible.

-

Atmosphere and Temperature Program: The experimental conditions (atmosphere, heating rate) are typically identical to those used for TGA to allow for direct correlation of the results.

-

Data Analysis: The DTA/DSC curve shows peaks corresponding to thermal events. Endothermic peaks indicate heat absorption (e.g., dehydration, melting, and some decomposition steps), while exothermic peaks indicate heat release (e.g., combustion of organic matter, crystallization).

Mandatory Visualizations

To further elucidate the proposed thermal decomposition behavior and experimental workflow, the following diagrams are provided.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Proposed multi-stage thermal decomposition pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal decomposition behavior of this compound based on available scientific literature for related compounds. The proposed multi-stage decomposition pathway, hypothesized quantitative data, and detailed experimental protocols serve as a valuable resource for researchers, scientists, and drug development professionals. It is imperative to conduct specific experimental studies on this compound to validate and refine the information presented herein, ensuring the development of safe, stable, and effective pharmaceutical products.

Aluminium Acetotartrate: A Comprehensive Safety Guide for Laboratory Professionals

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for aluminium acetotartrate, tailored for its use in laboratory and research settings. The information is compiled and synthesized from various safety data sheets (SDS) to ensure a thorough understanding of the substance's properties, hazards, and the necessary precautions for safe handling.

Chemical and Physical Properties

This compound is a complex of aluminum, acetic acid, and tartaric acid.[1][2] It typically appears as colorless to yellowish crystals or powder.[1] While extensive quantitative data is not always available, the following table summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C6H7AlO8 | [3] |

| Molecular Weight | 234.10 g/mol | [3] |

| Appearance | Colorless to yellowish crystals or powder | [1] |

| Odor | Slight acetic odor | [1] |

| Solubility in Water | Slowly soluble in cold water | [1] |

| Solubility in Alcohol | Practically insoluble | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Flash Point | Not available | - |

| Vapor Pressure | Not available | - |

| pH | Not available | - |

Hazard Identification and Classification

This compound is classified as causing serious eye irritation.[3] The following table outlines its hazard statements and precautionary measures as per the Globally Harmonized System (GHS).

| Hazard Classification | GHS Hazard Statement | GHS Precautionary Statements |

| Eye Irritation | H319: Causes serious eye irritation.[3] | P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337+P313: If eye irritation persists: Get medical advice/attention.[3] |

| General Handling | - | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P262: Do not get in eyes, on skin, or on clothing.[3] |

Toxicological Information

Detailed quantitative toxicological data for this compound is limited. The primary health concern is serious eye irritation.[3] Ingestion may cause abdominal pain, nausea, vomiting, and diarrhea.

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | Not available |

| Acute Dermal Toxicity | Not available |

| Acute Inhalation Toxicity | Not available |

| Skin Corrosion/Irritation | May cause dry skin. |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] |

| Respiratory or Skin Sensitization | Not a reported sensitizer. |

| Carcinogenicity | Not a reported carcinogen.[3] |

| Mutagenicity | Not available |

| Teratogenicity | Not available |

| Developmental Toxicity | Not available |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the nature of the substance, experimental protocols focus on safe handling and emergency response rather than specific experimental methodologies.

General Laboratory Handling Protocol

This workflow outlines the standard procedure for handling this compound in a laboratory setting.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Basic Mechanism of Aluminium Acetotartrate as an Astringent

Abstract

This technical guide delineates the fundamental mechanism of action of aluminum acetotartrate as a topical astringent. The core of its astringent properties lies in its ability to interact with and precipitate proteins in the superficial layers of the skin and mucous membranes. This interaction leads to a cascade of effects including the tightening of tissues, reduction of membrane permeability, and a decrease in exudates. This document provides a comprehensive overview of the physicochemical interactions, relevant quantitative data from related aluminum compounds, detailed experimental protocols for assessing astringency, and visual representations of the key mechanisms and workflows.

Introduction

Aluminum acetotartrate is an organic salt known for its astringent, antiseptic, and disinfectant properties.[1] As an astringent, it is employed topically to constrict tissues, which helps to reduce secretions and form a protective layer on the skin.[2][3] This action is beneficial in the management of minor skin irritations, weeping lesions, and as a component in antiperspirants.[2][4] The primary mechanism underpinning its astringent effect is the interaction of the aluminum cation (Al³⁺) with proteins, particularly those in the epidermis and the mucosal linings.

Core Astringent Mechanism: Protein Interaction and Precipitation

The astringent action of aluminum acetotartrate is primarily a result of its interaction with proteins on a molecular level. When applied topically, the aluminum acetotartrate salt dissociates in the aqueous environment of the skin surface, releasing aluminum cations (Al³⁺). These highly charged cations readily interact with proteins, leading to several key effects:

-

Protein Precipitation and Coagulation: Aluminum ions cause a mild coagulation of proteins in the superficial layers of the skin.[5][6] This is achieved by cross-linking protein molecules, which neutralizes their surface charges and disrupts their hydration shells, leading to their precipitation out of solution.[7][8]

-

Tissue Contraction: The precipitation of structural proteins like keratin and collagen in the epidermis leads to a tightening or contraction of the tissue.[9] This effect contributes to the characteristic puckering sensation of astringents and can help to reduce the appearance of pores.[9]

-

Reduced Permeability: The coagulation of proteins on the cell surface and in the interstitial spaces reduces the permeability of the cell membranes and the overall tissue.[7] This helps to decrease the exudation of fluids from capillaries and inflamed tissues.

-

Formation of a Protective Layer: The precipitated protein layer acts as a physical barrier, protecting the underlying tissue from external irritants and further injury.[2]

Chemical Interactions at the Molecular Level

The trivalent aluminum ion (Al³⁺) acts as a Lewis acid, readily forming coordination complexes with various functional groups present in proteins, which act as Lewis bases. The primary interaction sites on proteins for aluminum ions include:

-

Carboxyl Groups (-COOH): The side chains of acidic amino acids such as aspartic acid and glutamic acid provide carboxyl groups that can coordinate with aluminum ions.[10][11]

-

Sulfhydryl Groups (-SH): The cysteine amino acid residue contains a sulfhydryl group that can also participate in binding with metal ions.

-

Amino Groups (-NH₂): While the affinity is generally lower than for carboxyl groups, the amino groups in the side chains of basic amino acids like lysine can also interact with aluminum.

The formation of these coordination complexes between a single aluminum ion and functional groups on different protein molecules leads to the formation of a cross-linked protein network, which is the basis of coagulation and precipitation.

Quantitative Data on Aluminum Compound Interactions

While specific quantitative data for aluminum acetotartrate is limited in publicly available literature, data from studies on other aluminum salts and metal-protein interactions provide valuable insights into the plausible mechanisms and their quantification.

| Parameter | Compound | Method | Result | Reference |

| Protein Binding | Aluminum (general) | Ultrafiltration | In normal subjects, 54% of total serum aluminum was non-ultrafiltrable (protein-bound). | [7] |

| Aluminum (general) | Immuno-affinity Chromatography | Transferrin was identified as the major Al-binding protein in serum. | [7] | |

| Membrane Permeability | Aluminum (0.37 mM) | Plasmometric method on Quercus rubra root cells | Significantly increased membrane permeability to urea and monoethyl urea, and decreased permeability to water. | [5] |

| Water Channel Inhibition | Aluminum Sulfate | Oocyte Swelling Assay (AQP1) | A significant antagonist effect on aquaporin 1 (AQP1) water channel activity was observed at a concentration of 2 mM. | [12] |

| Cytotoxicity | Aluminum Chloride and Sulfate | MTT Assay on human gingival keratinocytes | Showed a dose-dependent increase in cytotoxicity. | [13] |

Signaling Pathways and Mechanistic Models

The astringent action of aluminum acetotartrate is primarily a direct physicochemical interaction rather than a complex signaling cascade. However, the consequences of this interaction can be modeled.

Diagram 1: Proposed Mechanism of Astringency

Caption: A flowchart illustrating the proposed mechanism of astringency for aluminum acetotartrate.

Experimental Protocols

The following are detailed methodologies for key experiments to quantify the astringent properties of aluminum acetotartrate.

Protocol for Protein Precipitation Assay

Objective: To quantify the precipitation of a standard protein (e.g., Bovine Serum Albumin, BSA, or human keratin) by aluminum acetotartrate.

Materials:

-

Aluminum acetotartrate

-

Bovine Serum Albumin (BSA) or purified human keratin

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer

-

Centrifuge

-

Cuvettes

Procedure:

-

Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.

-

Prepare a series of aluminum acetotartrate solutions of varying concentrations in PBS.

-

In separate microcentrifuge tubes, mix a fixed volume of the BSA stock solution with an equal volume of each aluminum acetotartrate solution. Include a control with PBS instead of the aluminum solution.

-

Incubate the mixtures at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes).

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the precipitated protein.

-

Carefully collect the supernatant.

-

Measure the protein concentration in the supernatant using a standard protein quantification method, such as the Bradford or BCA assay, or by measuring absorbance at 280 nm.

-

The amount of precipitated protein is calculated as the difference between the initial protein concentration and the protein concentration in the supernatant.

-

Plot the percentage of precipitated protein against the concentration of aluminum acetotartrate to generate a precipitation curve.

Diagram 2: Experimental Workflow for Protein Precipitation Assay

Caption: A step-by-step workflow for quantifying protein precipitation by aluminum acetotartrate.

Protocol for In Vitro Cell Viability and Irritation Assay

Objective: To assess the cytotoxic and potential irritant effects of aluminum acetotartrate on human skin cells (e.g., keratinocytes).

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Aluminum acetotartrate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.

-

Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Prepare a range of concentrations of aluminum acetotartrate in serum-free cell culture medium.

-

Remove the culture medium from the cells and replace it with the different concentrations of the aluminum acetotartrate solutions. Include a negative control (medium only) and a positive control (e.g., sodium dodecyl sulfate).

-

Incubate the plates for a defined period (e.g., 24 hours).

-

Remove the treatment solutions and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage relative to the negative control.

Protocol for Measuring Changes in Transepithelial Electrical Resistance (TEER)

Objective: To evaluate the effect of aluminum acetotartrate on the permeability of a cell monolayer, which serves as a model for tissue barrier function.

Materials:

-

Epithelial cell line capable of forming tight junctions (e.g., Caco-2)

-

Transwell inserts for cell culture plates

-

TEER meter with electrodes

-

Cell culture medium

-

Aluminum acetotartrate

Procedure:

-

Seed Caco-2 cells onto the Transwell inserts and culture them until a confluent monolayer with stable TEER values is formed.

-

Prepare different concentrations of aluminum acetotartrate in the cell culture medium.

-

Measure the baseline TEER of the cell monolayers.

-

Replace the medium in the apical compartment of the Transwell inserts with the aluminum acetotartrate solutions. Use medium without the compound as a control.

-

Measure the TEER at various time points after the addition of the test substance.

-

A significant increase in TEER would indicate a decrease in the permeability of the cell monolayer.

Conclusion

The basic mechanism of aluminum acetotartrate as an astringent is rooted in the fundamental principles of coordination chemistry and protein science. The trivalent aluminum cation acts as a potent cross-linking agent for epidermal and mucosal proteins. This leads to their precipitation, resulting in the clinically observed effects of tissue tightening, reduced permeability, and decreased exudation. While specific quantitative data for aluminum acetotartrate remains an area for further investigation, the established knowledge of aluminum-protein interactions and the experimental protocols outlined in this guide provide a robust framework for its continued study and application in dermatological and pharmaceutical formulations. For drug development professionals, a thorough understanding of these mechanisms is crucial for optimizing formulations and ensuring both efficacy and safety.

References

- 1. A comparative investigation of interaction between metal ions with L-methionene and related compounds such as alanine, leucine, valine, and glycine in aqueous solution [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Interactions of amino acids with aluminum octacarboxyphthalocyanine hydroxide. Experimental and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aluminum and Temperature Alteration of Cell Membrane Permeability of Quercus rubra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of aluminum on plasma membrane as revealed by analysis of alkaline band formation in internodal cells of Chara corallina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for studying the binding of aluminum by serum protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. From coordination chemistry to biological chemistry of aluminium. | Semantic Scholar [semanticscholar.org]

- 9. High performance liquid chromatography methods for studying protein binding of aluminium in human serum in the absence and in the presence of desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. From coordination chemistry to biological chemistry of aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of metal ions with carboxylic and carboxamide groups in protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Historical and Technical Guide to the Scientific Applications of Aluminium Acetotartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminium acetotartrate, a compound of aluminium, acetic acid, and tartaric acid, has a notable history in the annals of science, primarily for its therapeutic applications.[1] Historically known by the trade name Alsol, this substance was valued for its astringent and antiseptic properties.[2] Comprising approximately 70% basic aluminium acetate and 30% tartaric acid, it was formulated in various preparations for topical use. This technical guide delves into the historical scientific applications of this compound, presenting available quantitative data, detailing experimental and preparation protocols from historical sources, and visualizing the logical processes of its application.

Historical Therapeutic Applications and Formulations

This compound was historically employed in a range of topical therapeutic preparations, leveraging its ability to constrict tissues and inhibit microbial growth.[1] Its applications, documented in early 20th-century pharmaceutical literature, spanned from respiratory affections to dermatological conditions.

Quantitative Data from Historical Formulations

The following table summarizes the concentrations of this compound used in various historical preparations, based on information from early 20th-century sources.

| Application | Formulation | Concentration of this compound | Historical Source Reference |

| Affections of the Respiratory Tract | Nasal Douche | 0.5% - 2% solution | Druggists Circular, 1912[1] |

| General Astringent/Antiseptic | Aqueous Solution (as a substitute for aluminium acetate solution) | 1% - 3% solution | Druggists Circular, 1912[1] |

| Frostbite and Balanitis | Lotion | Concentrated solution | Druggists Circular, 1912[1] |

| Atrophic Rhinitis | Snuff (in combination with boric acid) | Not specified | Druggists Circular, 1912[1] |

| Antiseptic Vulnerary | Ointment/Cream ("Alsol Cream") | Not specified | The Modern Materia Medica, 1912[2] |

Experimental and Preparation Protocols

Detailed experimental protocols from the early 20th century are scarce. However, based on historical pharmaceutical practices and the available literature, the following represents a logical reconstruction of the preparation methods for various this compound formulations.

Preparation of this compound Solutions (General Protocol)

The preparation of aqueous solutions of this compound for topical use would have followed a standard dissolution procedure.

Materials:

-

This compound powder (crystals)[1]

-

Distilled water

-

Measuring apparatus (e.g., graduated cylinder, balance)

-

Mixing vessel (e.g., beaker, flask)

-

Stirring rod

Methodology:

-

Accurately weigh the desired amount of this compound powder based on the target concentration (e.g., for a 1% solution, 1 gram of powder per 100 mL of water).

-

Measure the appropriate volume of distilled water.

-

Gradually add the this compound powder to the water while continuously stirring.

-

Continue stirring until the powder is completely dissolved. The substance is noted to be freely but exceedingly slowly soluble in water.[1]

-

The resulting solution is then ready for its intended application (e.g., as a nasal douche or topical lotion).

Historical Application Protocols

-

Nasal Douche: The prepared 0.5-2% solution would be administered into the nasal passages using a nasal douche apparatus, a common medical device in the early 20th century for nasal irrigation.

-

Lotion for Frostbite: A concentrated solution would be topically applied to the affected area. The astringent properties were likely intended to reduce inflammation and harden the skin.

-

Snuff for Atrophic Rhinitis: this compound powder would be mixed with boric acid powder. This mixture would then be used as a snuff, inhaled into the nasal cavity to exert its astringent and antiseptic effects on the atrophied nasal mucosa.

-

Antiseptic Ointment ("Alsol Cream"): While the exact formulation of "Alsol Cream" is not detailed in the available sources, it would have involved incorporating this compound into a suitable ointment base, such as a mixture of fats and waxes, to create a semi-solid preparation for topical application to wounds and skin irritations.[2]

Logical Workflow and Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the logical workflows for the preparation and application of this compound based on historical uses.

Caption: Preparation of an aqueous solution of this compound.

Caption: Historical therapeutic application pathways for this compound.

Concluding Remarks

The historical scientific application of this compound was primarily focused on its topical use as an astringent and antiseptic agent. While detailed clinical trial data and in-depth mechanistic studies from the early 20th century are not available in modern databases, the surviving pharmaceutical literature provides a clear picture of its role in medicine of that era. The formulations were straightforward, relying on the dissolution of the compound in water or its incorporation into simple delivery systems like ointments and powders. These historical applications laid the groundwork for the later development of more refined topical astringent and antiseptic therapies. Further archival research into historical pharmacopoeias and medical journals may yet yield more detailed quantitative data and specific formulations.

References

Unlocking the Therapeutic Potential of Aluminium Acetotartrate: A Guide to Novel Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminium acetotartrate, a compound with a long history of use as a topical astringent and antiseptic, holds significant, largely unexplored potential for a range of novel therapeutic applications. This technical guide delves into the scientific rationale and experimental pathways for investigating this compound in three promising areas: as an immunomodulatory agent and vaccine adjuvant, as a bioactive component in advanced wound healing formulations, and as a functional excipient in stimuli-responsive drug delivery systems. By leveraging the known biological activities of its constituent aluminium and tartrate moieties, this whitepaper provides a comprehensive roadmap for researchers to unlock the full therapeutic value of this versatile compound. Detailed experimental protocols, quantitative data from related studies, and visualizations of key signaling pathways are presented to facilitate further research and development.

Introduction: Re-evaluating a Traditional Compound

This compound is an organic salt of aluminium, acetic acid, and tartaric acid, traditionally used in topical preparations for its astringent and antiseptic properties.[1] Its established applications include the treatment of minor skin irritations, insect bites, and as a component in solutions for nasal and ear affections. However, a deeper examination of the pharmacological profiles of aluminium salts and tartaric acid individually suggests a much broader therapeutic potential for their combined form in this compound.

This guide explores the scientific basis for three novel applications:

-

Immunomodulation and Vaccine Adjuvancy: Capitalizing on the well-documented ability of aluminium salts to stimulate the innate immune system.

-

Advanced Wound Healing: Moving beyond simple astringency to actively modulate the cellular processes of tissue repair.

-

Stimuli-Responsive Drug Delivery: Utilizing the cross-linking potential of tartrate to create advanced hydrogel-based delivery systems.

This document serves as a technical resource for researchers, providing the necessary background, data, and experimental methodologies to initiate investigations into these new frontiers for this compound.

Novel Application I: Immunomodulation and Vaccine Adjuvancy

The immunopotentiating effects of aluminium salts, colloquially known as "alum," have been exploited in human vaccines for nearly a century. These salts are known to enhance and direct the immune response to co-administered antigens. The proposed mechanism of action involves the activation of the innate immune system, a critical first step in generating a robust and lasting adaptive immune response.

Scientific Rationale

Aluminium salts are believed to exert their adjuvant effect through several mechanisms, primarily centered around the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome in antigen-presenting cells (APCs) such as dendritic cells and macrophages. This activation is thought to be triggered by the phagocytosis of particulate aluminium adjuvants, leading to lysosomal destabilization and the release of cathepsin B. This cascade of events culminates in the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active, pro-inflammatory forms. The release of these cytokines creates a pro-inflammatory microenvironment at the injection site, promoting the recruitment of immune cells and enhancing the subsequent adaptive immune response.

Furthermore, aluminium adjuvants can induce the release of endogenous danger signals, or Damage-Associated Molecular Patterns (DAMPs), such as uric acid, ATP, and DNA from stressed or dying cells. These DAMPs can further activate APCs, contributing to the overall adjuvant effect. Given that this compound is a stable, particulate aluminium salt, it is hypothesized to possess similar, if not enhanced, immunomodulatory properties.

Key Signaling Pathway: NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome by aluminium salts is a critical signaling pathway in their function as vaccine adjuvants.

Experimental Protocol: In Vivo Assessment of Adjuvant Efficacy

This protocol outlines a general procedure for evaluating the adjuvant properties of this compound in a murine model.

Objective: To determine if this compound enhances the antigen-specific antibody response to a model antigen.

Materials:

-

This compound

-

Model antigen (e.g., Ovalbumin, OVA)

-

Saline, sterile

-

6-8 week old BALB/c mice

-

Syringes and needles for injection

-

Blood collection supplies

-

ELISA plates and reagents for detecting antigen-specific antibodies

Experimental Workflow:

Procedure:

-

Preparation of Formulations: Prepare sterile suspensions of the model antigen with and without this compound in saline on the day of immunization. Ensure thorough mixing to allow for antigen adsorption to the this compound particles.

-

Immunization: Anesthetize the mice and inject 100 µL of the respective formulation subcutaneously at the base of the tail or intramuscularly in the thigh.

-

Booster Immunization: On day 14, administer a booster injection with the same formulations.

-

Blood Collection and Serum Preparation: On day 28, collect blood from the mice. Allow the blood to clot and centrifuge to separate the serum.

-

Quantification of Antibody Response: Perform an enzyme-linked immunosorbent assay (ELISA) to determine the titers of antigen-specific IgG1 and IgG2a antibodies in the serum samples.[2][3][4]

Expected Outcome: A significant increase in antigen-specific antibody titers in the group receiving the antigen with this compound compared to the group receiving the antigen alone would indicate a potent adjuvant effect.

Quantitative Data from a Related Study

| Adjuvant | Antigen Dose (µg) | Survival Rate (%) |

| None | 0.003 | < 20% |

| Alum | 0.003 | 75% |

| AddaVax | 0.003 | 100% |

| ISA 71 VG | 0.003 | 50% |

| Table 1: Survival rates of mice immunized with a suboptimal dose of influenza antigen with different adjuvants after lethal challenge.[5] |

Novel Application II: Advanced Wound Healing

The traditional use of this compound in wound care is based on its astringent properties, which help to dry the wound and form a protective layer. However, the individual components suggest a more active role in the wound healing cascade. A patent for a wound healing composition containing aluminium acetate further supports this potential.[6]

Scientific Rationale

Effective wound healing is a complex process involving inflammation, cell proliferation, and tissue remodeling. Tartaric acid and its derivatives have been shown to possess antioxidant properties, which can mitigate the detrimental effects of reactive oxygen species (ROS) in the wound bed. Furthermore, recent studies have indicated that tartaric acid can activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a master regulator of cellular energy homeostasis and has been implicated in promoting cell migration and proliferation, both of which are crucial for wound closure.

The aluminium component, through its mild pro-inflammatory and astringent actions, can help to debride the wound and stimulate the initial inflammatory phase of healing. The controlled release of both aluminium and tartrate ions from the compound could therefore provide a multi-faceted approach to wound management, addressing inflammation, oxidative stress, and cellular regeneration.

Key Signaling Pathway: AMPK Activation by Tartrate

The activation of the AMPK pathway by the tartrate component of this compound could be a key mechanism for promoting wound healing.

Experimental Protocol: In Vitro Wound Healing (Scratch) Assay

This protocol describes a method to assess the effect of this compound on cell migration, a key component of wound healing.

Objective: To determine if this compound promotes the migration of dermal fibroblasts or keratinocytes in vitro.

Materials:

-

Human dermal fibroblasts or keratinocytes

-

Appropriate cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound, sterile solution

-

Culture plates (e.g., 24-well plates)

-

Pipette tips (p200) or a dedicated scratch tool

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed fibroblasts or keratinocytes into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.

-

Creating the "Wound": Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with a culture medium containing different concentrations of this compound. Include a vehicle control (medium without the compound).

-

Imaging: Immediately after treatment (time 0) and at regular intervals (e.g., 6, 12, 24 hours), capture images of the scratch in the same position for each well.

-

Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment group compared to the control.

Expected Outcome: A faster rate of wound closure in the wells treated with this compound compared to the control would suggest that the compound promotes cell migration.

Quantitative Data from a Related Study

A study on the wound healing effects of aluminum hydroxide in rats provides some quantitative context. While the study concluded that aluminum hydroxide did not significantly accelerate wound healing, it provides a baseline for comparison.[7]

| Treatment | Day 3 Healing (%) | Day 6 Healing (%) | Day 9 Healing (%) | Day 12 Healing (%) |

| Control | 10.13 | 31.88 | 52.46 | 78.75 |

| Aluminum Hydroxide | 10.25 | 33.38 | 55.38 | 81.36 |

| Table 2: Percentage of wound healing in long wounds in rats treated with aluminum hydroxide.[7] |

Novel Application III: Stimuli-Responsive Drug Delivery Systems

The unique chemical structure of this compound, containing a dicarboxylic acid (tartaric acid), presents an opportunity for its use as a cross-linking agent in the formation of hydrogels for controlled drug delivery.

Scientific Rationale

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water. Their biocompatibility and tunable properties make them excellent candidates for drug delivery systems. Dicarboxylic acids have been successfully used as cross-linking agents for biopolymers like chitosan.[4][8][9] The two carboxylic acid groups of tartaric acid can form amide or ester linkages with appropriate functional groups on polymer chains, creating a stable hydrogel network.

By incorporating this compound into a biopolymer matrix, it is possible to create a hydrogel where the release of an entrapped drug can be modulated by pH. The tartrate component can act as the cross-linker, while the aluminium ions can further interact with the polymer chains, influencing the swelling behavior and drug release kinetics of the hydrogel. This could be particularly useful for oral drug delivery, where the pH changes along the gastrointestinal tract could trigger drug release.

Logical Relationship: Hydrogel Formation and Drug Release

The formation of a hydrogel using this compound as a cross-linker and its subsequent use for pH-responsive drug delivery follows a logical progression.

Experimental Protocol: Preparation and Characterization of a Tartrate-Crosslinked Hydrogel

This protocol provides a general method for preparing a chitosan hydrogel cross-linked with this compound and evaluating its drug release properties.

Objective: To synthesize a pH-responsive hydrogel using this compound as a cross-linker and to characterize its drug release profile.

Materials:

-

Chitosan

-

This compound

-

Model drug (e.g., Metformin)

-

Acetic acid solution

-

Deionized water

-

pH buffers (e.g., pH 1.2 and pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Chitosan Solution Preparation: Dissolve chitosan in a dilute acetic acid solution with stirring.

-

Cross-linking: Slowly add a solution of this compound to the chitosan solution while stirring. The model drug can be added at this stage.

-

Hydrogel Formation: Cast the mixture into a mold and allow it to gel, followed by neutralization and washing to remove unreacted components.

-

Swelling Studies: Immerse pre-weighed, dried hydrogel discs in buffer solutions of different pH values (e.g., 1.2 and 7.4). At regular intervals, remove the discs, blot excess water, and weigh them to determine the swelling ratio.

-

In Vitro Drug Release Study: Place drug-loaded hydrogel discs in a dissolution apparatus containing buffer solutions of different pHs. At predetermined time points, withdraw aliquots of the release medium and measure the drug concentration using a UV-Vis spectrophotometer.

Expected Outcome: The hydrogel is expected to exhibit different swelling and drug release profiles at different pH values, demonstrating its potential for pH-responsive drug delivery.

Quantitative Data from Related Studies

Studies on chitosan hydrogels cross-linked with other dicarboxylic acids have shown that the properties of the hydrogel can be tuned by the choice of cross-linker. For example, a study using succinic, glutaric, and adipic acids as cross-linkers demonstrated that the swelling properties were highly dependent on the pH of the environment.[4]

| Cross-linking Agent | Swelling Ratio at pH 2 | Swelling Ratio at pH 7 |

| Succinic Acid | ~15 | ~5 |

| Glutaric Acid | ~18 | ~6 |

| Adipic Acid | ~20 | ~7 |

| Table 3: Representative swelling ratios of chitosan hydrogels cross-linked with different dicarboxylic acids at different pH values. |

Safety and Toxicological Profile

While this compound has a long history of safe use in topical applications, its novel systemic applications necessitate a thorough evaluation of its toxicological profile. Data on the acute toxicity of various aluminium compounds in animal models can provide an initial assessment.

| Aluminium Compound | Route of Administration | LD50 (mg/kg) | Species |

| Aluminium Nitrate | Oral | 261 | Rat |

| Aluminium Chloride | Oral | 370 | Rat |

| Aluminium Sulphate | Oral | 980 | Rat |

| Table 4: Acute oral toxicity (LD50) of different aluminium compounds in rats. |

It is important to note that the bioavailability and toxicity of aluminium can be influenced by the presence of complexing agents like tartrate.[8][10] Therefore, specific toxicity studies on this compound are crucial before proceeding to clinical applications.

Conclusion and Future Directions

This compound, a compound with well-established but limited traditional uses, presents a compelling case for re-evaluation and exploration of novel therapeutic applications. The scientific rationale, supported by data from related compounds, strongly suggests its potential as an immunomodulator, a component in advanced wound healing therapies, and a functional excipient in drug delivery systems.

The experimental protocols and signaling pathways detailed in this guide provide a solid foundation for researchers to embark on these exciting avenues of investigation. Future research should focus on:

-

Direct Experimental Validation: Conducting in vitro and in vivo studies specifically with this compound to confirm the hypothesized mechanisms and efficacy for each novel application.

-

Quantitative Analysis: Generating robust quantitative data on dose-response relationships, efficacy, and toxicity.

-

Formulation Development: Optimizing formulations of this compound for each specific application, including adjuvant-antigen combinations, wound healing dressings, and drug-loaded hydrogels.

-

Comprehensive Toxicological Assessment: Performing detailed acute and chronic toxicity studies of this compound to establish a comprehensive safety profile for systemic use.

By pursuing these research directions, the scientific and medical communities can unlock the full therapeutic potential of this compound, transforming this traditional compound into a modern therapeutic agent.

References

- 1. Aluminum acetotartrate | Tox by Design [toxby.design]

- 2. Efficient Qualitative and Quantitative Determination of Antigen-induced Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | Techniques to Study Antigen-Specific B Cell Responses [frontiersin.org]

- 5. Aluminum Acetate Solution: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. EP1764104A1 - Wound healing pharmaceutical composition comprising sucralfate, aluminium acetate and vitamins - Google Patents [patents.google.com]

- 7. A STUDY OF THE EFFECT OF ALUMINUM HYDROXIDE ON THE WOUND HEALING PROCESS IN RAT [sid.ir]

- 8. The influence of complexing agents on the solubility and absorption of aluminium in rats exposed to aluminium in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aluminum speciation studies in biological fluids. Part 6. Quantitative investigation of aluminum(III)-tartrate complex equilibria and their potential implications for aluminum metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Aluminium Acetotartrate Sol-Gel Synthesis of Alumina Nanoparticles for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alumina (Al₂O₃) nanoparticles are of significant interest in the field of drug delivery due to their high surface area, biocompatibility, and the tunability of their surface chemistry. The sol-gel method offers a versatile approach to synthesize these nanoparticles with controlled size and morphology. This document details a protocol for the synthesis of alumina nanoparticles using aluminum acetotartrate as a precursor. This specific precursor, formed in situ from an aluminum salt, acetic acid, and tartaric acid, allows for chelation-assisted control over the hydrolysis and condensation reactions, influencing the final properties of the nanoparticles.[1]

These application notes provide detailed experimental protocols for the synthesis, characterization, drug loading, and in-vitro release studies of alumina nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of Alumina Nanoparticles

| Property | Value | Characterization Method |

| Average Crystallite Size | 30 - 50 nm | X-ray Diffraction (XRD) |

| Morphology | Spherical | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) |

| Surface Area | 150 - 250 m²/g | Brunauer-Emmett-Teller (BET) Analysis |

| Zeta Potential | +20 to +40 mV (in neutral pH) | Dynamic Light Scattering (DLS) |

Table 2: Drug Loading and Release Parameters

| Parameter | Value | Method |

| Drug Loading Capacity (e.g., Doxorubicin) | 5 - 15% (w/w) | UV-Vis Spectroscopy |

| Encapsulation Efficiency | 60 - 85% | UV-Vis Spectroscopy |

| In-vitro Release (pH 5.5) | Biphasic (initial burst followed by sustained release over 48h) | Dialysis Method with UV-Vis Spectroscopy |

| In-vitro Release (pH 7.4) | Slow and sustained release over 72h | Dialysis Method with UV-Vis Spectroscopy |

Experimental Protocols

Sol-Gel Synthesis of Alumina Nanoparticles using Aluminium Acetotartrate Precursor

This protocol describes the formation of an aluminum acetotartrate complex in situ, followed by gelation and calcination to yield alumina nanoparticles.

Materials:

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Glacial acetic acid (CH₃COOH)

-

Tartaric acid (C₄H₆O₆)

-

Ammonia solution (25% NH₃ in H₂O)

-

Ethanol (C₂H₅OH)

-

Deionized water

Equipment:

-

Magnetic stirrer with heating plate

-

Beakers and flasks

-

Condenser

-

pH meter

-

Drying oven

-

Muffle furnace

Procedure:

-

Precursor Solution Preparation:

-

Dissolve 20 g of aluminum nitrate nonahydrate in 100 mL of deionized water in a 250 mL flask.

-

To this solution, add 10 mL of glacial acetic acid and 5 g of tartaric acid.

-

Stir the solution at 60°C for 1 hour to ensure the formation of the aluminum acetotartrate complex.

-

-

Sol Formation:

-

Cool the precursor solution to room temperature.

-

Add 50 mL of ethanol to the solution while stirring.

-

-

Gelation:

-

Slowly add ammonia solution dropwise to the sol under vigorous stirring.

-

Monitor the pH of the solution continuously. Continue adding ammonia until a pH of 8-9 is reached, at which point a viscous gel will form.

-

Age the gel at room temperature for 24 hours.

-

-

Drying:

-

Dry the aged gel in an oven at 100°C for 12 hours to remove water and residual solvent.

-

-

Calcination:

-

Grind the dried gel into a fine powder.

-

Calcine the powder in a muffle furnace at 800°C for 4 hours. The heating rate should be controlled at 5°C/min. This step removes the organic components and leads to the formation of crystalline alumina nanoparticles.[1]

-

Characterization of Alumina Nanoparticles

A comprehensive characterization of the synthesized nanoparticles is crucial to understand their physical and chemical properties.

-

X-ray Diffraction (XRD): To determine the crystalline phase and average crystallite size of the alumina nanoparticles.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and aggregation state of the nanoparticles.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.

-

Dynamic Light Scattering (DLS): To determine the hydrodynamic size and zeta potential of the nanoparticles in a colloidal suspension.

Drug Loading Protocol (Example: Doxorubicin)

This protocol outlines the procedure for loading a model anticancer drug, Doxorubicin (DOX), onto the synthesized alumina nanoparticles.

Materials:

-

Synthesized alumina nanoparticles

-

Doxorubicin hydrochloride

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

Equipment:

-

Ultrasonic bath

-

Centrifuge

-

UV-Vis spectrophotometer

Procedure:

-

Disperse 50 mg of alumina nanoparticles in 20 mL of deionized water and sonicate for 15 minutes to ensure a homogenous suspension.

-

Prepare a 1 mg/mL solution of Doxorubicin in deionized water.

-

Add 10 mL of the Doxorubicin solution to the nanoparticle suspension.

-

Stir the mixture at room temperature in the dark for 24 hours to allow for drug adsorption onto the nanoparticles.

-

Centrifuge the suspension at 10,000 rpm for 20 minutes to separate the drug-loaded nanoparticles from the supernatant.

-

Collect the supernatant and measure the concentration of free Doxorubicin using a UV-Vis spectrophotometer at a wavelength of 480 nm.

-

Wash the drug-loaded nanoparticles twice with deionized water to remove any unbound drug.

-

Lyophilize the final product to obtain a dry powder of DOX-loaded alumina nanoparticles.

-

Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:

-

DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

-

EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

-

In-Vitro Drug Release Protocol

This protocol describes a dialysis-based method to study the in-vitro release of Doxorubicin from the alumina nanoparticles at different pH values, simulating physiological and tumor microenvironments.

Materials:

-

DOX-loaded alumina nanoparticles

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

-

Dialysis membrane (MWCO 12 kDa)

Equipment:

-

Shaking incubator

-

UV-Vis spectrophotometer

Procedure:

-

Disperse 10 mg of DOX-loaded alumina nanoparticles in 2 mL of the respective PBS buffer (pH 7.4 or 5.5).

-

Transfer the suspension into a dialysis bag and securely seal both ends.

-

Place the dialysis bag in a beaker containing 50 mL of the same PBS buffer.

-

Keep the beaker in a shaking incubator at 37°C with a constant agitation of 100 rpm.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh PBS buffer to maintain sink conditions.

-

Measure the concentration of the released Doxorubicin in the withdrawn samples using a UV-Vis spectrophotometer at 480 nm.

-

Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

Caption: Sol-Gel Synthesis Workflow.

Caption: Drug Delivery Application Workflow.

References

Application Notes and Protocols for Ceramic Membrane Synthesis Using Aluminum Acetotartrate as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following protocols for the use of aluminum acetotartrate as a precursor for ceramic membranes are adapted from established methods for chemically similar precursors, such as aluminum acetate and aluminum nitrate in the presence of tartaric acid. Direct literature detailing the use of aluminum acetotartrate for ceramic membrane synthesis is limited. These protocols are provided as a comprehensive guide and may require optimization for specific applications.

Introduction

Ceramic membranes offer significant advantages over their polymeric counterparts, including enhanced thermal and chemical stability, high mechanical strength, and longevity, making them ideal for a range of applications from wastewater treatment to pharmaceutical purification and catalyst support. The choice of precursor material is critical in determining the final properties of the ceramic membrane. Aluminum acetotartrate is a promising, though less conventional, precursor for alumina (Al₂O₃) membranes. The presence of both acetate and tartrate ligands can influence the hydrolysis and condensation reactions during the sol-gel process and the thermal decomposition characteristics, potentially offering advantages in controlling porosity and final crystalline phase.

The tartrate group, with its multiple hydroxyl and carboxyl functionalities, can act as a chelating agent, influencing the structure of the resulting sol and subsequent gel network. This can lead to a more controlled pore size distribution in the final ceramic membrane.

This document provides detailed protocols for two primary methods of fabricating alumina ceramic membranes using aluminum acetotartrate: the Sol-Gel Method and the Uniaxial Dry Compaction Method.

Data Presentation: Properties of Alumina Membranes from Carboxylate Precursors

The following tables summarize quantitative data from studies using aluminum acetate and aluminum sulfate as precursors. This data can serve as a benchmark for membranes developed from aluminum acetotartrate.

Table 1: Membrane Synthesis Parameters and Resulting Properties

| Precursor | Fabrication Method | Sintering/Calcination Temperature (°C) | Resulting Porosity (%) | Mechanical Strength (MPa) | Reference |

| Aluminum Acetate | Uniaxial Dry Compaction | 850 | 18.86 | 6.7 | [1] |

| Aluminum Sulfate | Uniaxial Dry Compaction | 1000 | 44.63 | 1.3 | [1] |

Table 2: Performance in Oil-Water Emulsion Separation

| Precursor of Membrane | Permeate Oil Concentration (mg/L) | Reference |

| Aluminum Acetate | 6.52 | [1] |

| Aluminum Sulfate | 9.20 | [1] |

Experimental Protocols

Method 1: Sol-Gel Synthesis of Alumina Membranes

This method is suitable for producing thin, porous layers on a ceramic support, offering precise control over pore size and microstructure.

3.1.1. Materials and Equipment

-

Aluminum Acetotartrate (precursor)

-

Deionized Water (solvent)

-

Nitric Acid (HNO₃) or Acetic Acid (CH₃COOH) (peptizing agent)

-

Polyvinyl Alcohol (PVA) or Polyethylene Glycol (PEG) (optional binder)

-

Porous ceramic support (e.g., α-alumina)

-

Beakers and magnetic stirrer

-

pH meter

-

Drying oven

-

High-temperature furnace (up to 1200°C)

-

Dip-coater (optional, for controlled coating)

3.1.2. Protocol for Sol Preparation

-

Dissolution: Dissolve a specific concentration of aluminum acetotartrate (e.g., 0.5 M) in deionized water with vigorous stirring. The solution may appear cloudy initially.

-

Peptization: Slowly add a peptizing agent, such as nitric acid, dropwise to the solution while continuously stirring. The goal is to achieve a stable, translucent sol. Monitor the pH, which should typically be in the range of 3-4 for stable alumina sols.

-

Aging: Allow the sol to age for a period of 24-48 hours at room temperature or a slightly elevated temperature (e.g., 60°C). This step allows for the completion of hydrolysis and initial condensation reactions, which influences the final pore structure.

-

Binder Addition (Optional): To prevent cracking during drying, a binder like PVA or PEG can be added to the sol. A typical concentration is 1-2 wt% of the final alumina content.

3.1.3. Protocol for Membrane Coating and Sintering

-

Support Preparation: Ensure the porous ceramic support is clean and dry.

-

Coating: The support can be coated with the prepared sol using various techniques such as dip-coating, spin-coating, or slip-casting. For dip-coating, immerse the support in the sol for a controlled duration and then withdraw it at a constant speed.

-

Drying: Dry the coated support at a low temperature, typically between 60-100°C, for several hours to slowly remove the solvent.

-

Calcination and Sintering: Place the dried membrane in a high-temperature furnace.

-